

Ac-LEHD-AMC: A Comprehensive Technical Guide to Solubility, Stability, and Application

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Compound of Interest

Compound Name: Ac-LEHD-AMC

Cat. No.: B3026354

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides core information on the solubility and stability of **Ac-LEHD-AMC** (Acetyl-L-Leucyl-L- α -Glutamyl-L-Histidyl-N-(4-Methyl-2-Oxo-2H-1-Benzopyran-7-yl)-L- α -Asparagine), a fluorogenic substrate for caspase-9. The content herein is designed to support researchers and professionals in the fields of apoptosis research and drug development, offering detailed experimental protocols and critical data presented in a clear and accessible format.

Core Properties of Ac-LEHD-AMC

Ac-LEHD-AMC is a key reagent for assessing the activity of caspase-9, an initiator caspase central to the intrinsic pathway of apoptosis. The substrate consists of the peptide sequence Leu-Glu-His-Asp (LEHD) conjugated to 7-amino-4-methylcoumarin (AMC). Upon cleavage by active caspase-9, the highly fluorescent AMC moiety is released, providing a quantifiable signal that is directly proportional to the enzyme's activity.

Quantitative Solubility Data

The solubility of **Ac-LEHD-AMC** is a critical factor for its effective use in various experimental settings. The following tables summarize the quantitative solubility data in commonly used solvents.

Table 1: Solubility in Organic Solvent

Solvent	Concentration	Notes
DMSO	250 mg/mL (351.26 mM)	May require sonication for complete dissolution. It is recommended to use freshly opened, anhydrous DMSO as the compound is hygroscopic. [1]

Table 2: Solubility in Aqueous Solutions

Solvent	Concentration
Water	1 mg/mL [2] [3]
Phosphate Buffer (pH 7.5)	Soluble [4]

Table 3: Stock Solution Preparation in DMSO

This table provides the required volume of DMSO to reconstitute a specific mass of **Ac-LEHD-AMC** to a desired concentration.

Mass of Ac-LEHD-AMC	1 mM	5 mM	10 mM
1 mg	1.4050 mL	0.2810 mL	0.1405 mL
5 mg	7.0252 mL	1.4050 mL	0.7025 mL
10 mg	14.0505 mL	2.8101 mL	1.4050 mL

Data adapted from MedchemExpress.[\[1\]](#)

Stability and Storage

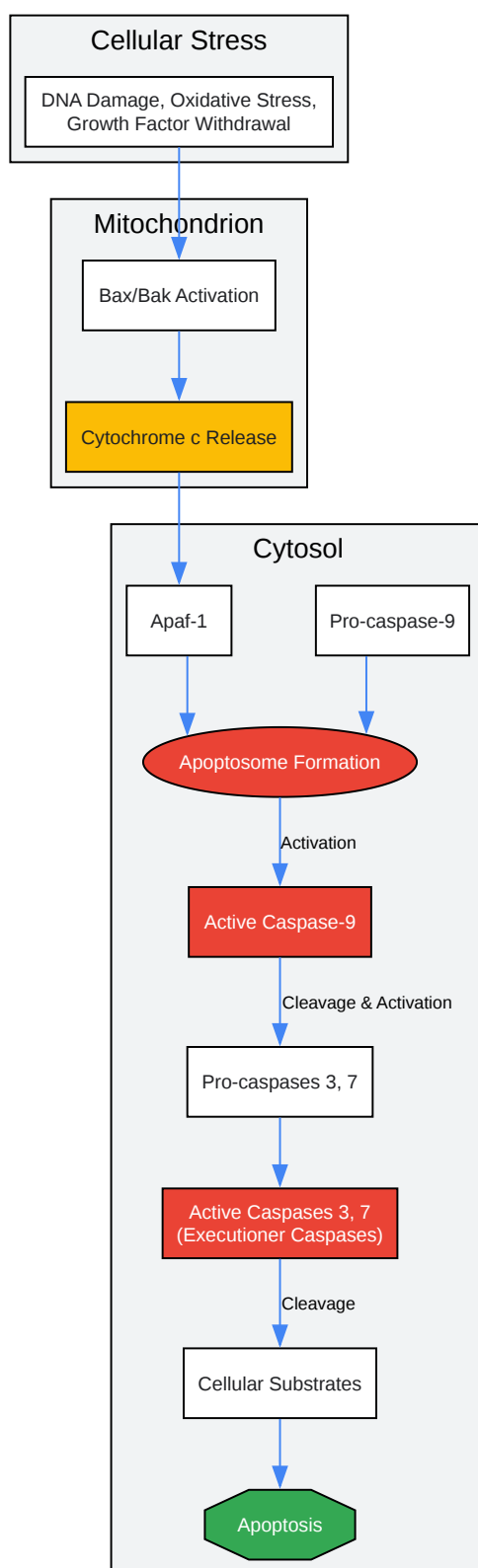
Proper storage of **Ac-LEHD-AMC** is crucial to maintain its integrity and ensure reproducible experimental results.

Table 4: Stability and Storage Recommendations

Form	Storage Temperature	Duration	Special Conditions
Lyophilized Powder	-20°C	≥ 4 years	Keep cool and dry.
Stock Solution in DMSO	-80°C	6 months	Store under nitrogen. Aliquot to avoid repeated freeze-thaw cycles.
Stock Solution in DMSO	-20°C	1 month	Store under nitrogen. Aliquot to avoid repeated freeze-thaw cycles.

Caspase-9 Signaling Pathway

Ac-LEHD-AMC is a substrate for caspase-9, a critical initiator caspase in the intrinsic apoptosis pathway. This pathway is triggered by intracellular stress signals, leading to the activation of a cascade of caspases that ultimately result in programmed cell death.



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Caption: Intrinsic apoptosis pathway initiated by cellular stress, leading to the formation of the apoptosome and activation of caspase-9.

Experimental Protocols

The following section provides a detailed methodology for a fluorometric caspase-9 activity assay using **Ac-LEHD-AMC**.

1. Preparation of Reagents

- Cell Lysis Buffer: 50 mM HEPES (pH 7.4), 100 mM NaCl, 0.1% CHAPS, 1 mM EDTA, and 10% glycerol. Immediately before use, add 10 mM DTT.
- 2X Reaction Buffer: 100 mM HEPES (pH 7.4), 200 mM NaCl, 0.2% CHAPS, 2 mM EDTA, 20% glycerol, and 20 mM DTT.
- **Ac-LEHD-AMC** Stock Solution: Prepare a 10 mM stock solution in DMSO. Store at -20°C or -80°C as recommended in Table 4.
- **Ac-LEHD-AMC** Working Solution: Dilute the stock solution to a final concentration of 50 µM in the 2X Reaction Buffer.

2. Sample Preparation (Cell Lysates)

- Induce apoptosis in your cell line of choice using a known method. A negative control of uninduced cells should be run in parallel.
- Harvest cells by centrifugation at 1,500 rpm for 10 minutes.
- Wash the cell pellet with ice-cold PBS.
- Resuspend the cell pellet in chilled Cell Lysis Buffer (e.g., 50 µL per $1-5 \times 10^6$ cells).
- Incubate the cell suspension on ice for 10 minutes.
- Centrifuge at $10,000 \times g$ for 5 minutes at 4°C.

- Carefully transfer the supernatant (cytosolic extract) to a new, pre-chilled microcentrifuge tube.
- Determine the protein concentration of the lysate using a standard method (e.g., Bradford or BCA assay).

3. Caspase-9 Activity Assay

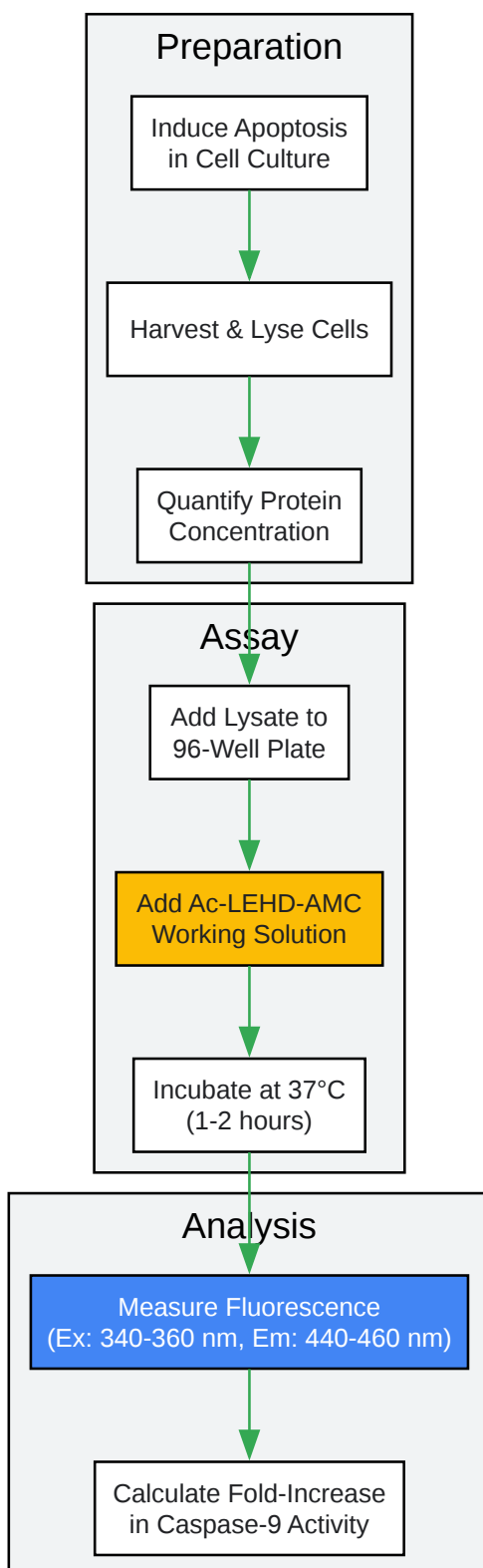
- In a 96-well black, clear-bottom microplate, add 50-200 µg of protein lysate to each well. Adjust the volume to 50 µL with chilled Cell Lysis Buffer.
- Add 50 µL of the 2X Reaction Buffer containing the **Ac-LEHD-AMC** substrate to each well.
- Incubate the plate at 37°C for 1-2 hours, protected from light.
- Measure the fluorescence intensity using a fluorescence microplate reader with an excitation wavelength of 340-360 nm and an emission wavelength of 440-460 nm.

4. Data Analysis

The fold-increase in caspase-9 activity can be determined by comparing the fluorescence readings from the induced apoptotic samples with those from the uninduced control samples after subtracting the background fluorescence from wells containing only lysis buffer and reaction buffer.

Experimental Workflow

The following diagram illustrates the key steps in the caspase-9 activity assay.



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Caption: A streamlined workflow for the fluorometric determination of caspase-9 activity using Ac-LEHD-AMC.

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